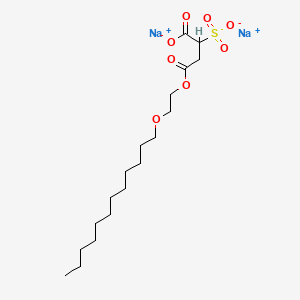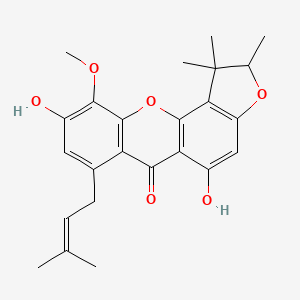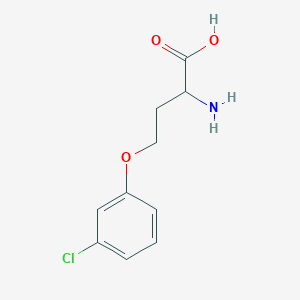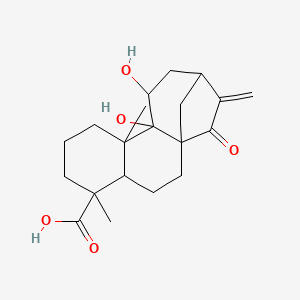
Adenostemmoic acid B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenostemmoic acid B is a diterpenoid compound isolated from the plant Gymnocoronis spilanthoides var. subcordata, belonging to the Asteraceae family . This compound is known for its significant biological activities, including trypanocidal and anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Adenostemmoic acid B can be isolated from the dichloromethane extract of the aerial parts of Gymnocoronis spilanthoides var. subcordata . The fractionation of the dewaxed organic extract via column chromatography leads to the isolation of this compound .
Industrial Production Methods
There is limited information available on the industrial production methods of this compound. the extraction and purification process from natural sources, as described above, is a common approach.
Analyse Des Réactions Chimiques
Types of Reactions
Adenostemmoic acid B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Applications De Recherche Scientifique
Adenostemmoic acid B has a wide range of scientific research applications:
Mécanisme D'action
Adenostemmoic acid B exerts its effects through various molecular targets and pathways:
Trypanocidal Activity: It disrupts the cellular structure of Trypanosoma cruzi, leading to the formation of abnormal cytosolic membranous structures.
Anti-Inflammatory Activity: The compound reduces the secretion of tumor necrosis factor (TNF) and nitric oxide while increasing interleukin-10 (IL-10) production.
Comparaison Avec Des Composés Similaires
Adenostemmoic acid B is compared with other similar diterpenoid compounds, such as:
ent-11α-Hydroxy-15-oxo-kaur-16-en-19-oic acid: Another diterpenoid with similar biological activities.
ent-11α-Hydroxy-15-oxokauran-19-oic acid: Exhibits comparable trypanocidal and anti-inflammatory effects.
This compound stands out due to its unique combination of biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C20H28O5 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
10,11-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H28O5/c1-11-12-9-14(21)20(25)18(3)7-4-6-17(2,16(23)24)13(18)5-8-19(20,10-12)15(11)22/h12-14,21,25H,1,4-10H2,2-3H3,(H,23,24) |
Clé InChI |
UVEPVLCUQGRNSH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2(C1CCC34C2(C(CC(C3)C(=C)C4=O)O)O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3R,4S,5R,6R)-2-(4-ethenylphenoxy)-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B12303524.png)
![28-(3,3-Dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B12303525.png)
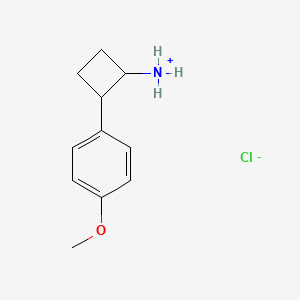
![3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride](/img/structure/B12303535.png)
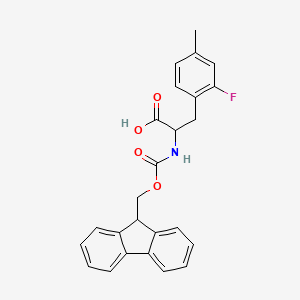
![rac-(1R,3S)-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis](/img/structure/B12303543.png)
![Ethyl 5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrazolidine-3-carboxylate](/img/structure/B12303546.png)
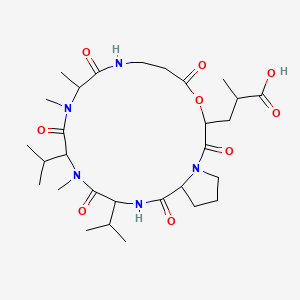
![N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide](/img/structure/B12303550.png)
![Methyl 2-({[(2S)-3-(1H-indol-3-YL)-1-methoxy-1-oxopropan-2-YL]carbamoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B12303566.png)
